molecular formula C23H20O3 B3051089 (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 30925-64-5

(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3051089
CAS No.: 30925-64-5
M. Wt: 344.4 g/mol
InChI Key: UTIBSRWRTRNAAD-FYWRMAATSA-N
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Description

The compound "(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one" belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone (prop-2-en-1-one). Its structure features:

  • Position 3: A 2,4-dimethoxyphenyl group, where methoxy substituents at the 2- and 4-positions enhance electron-donating effects and influence solubility.
  • Stereochemistry: The (2E)-configuration ensures a planar, trans-oriented geometry, critical for intermolecular interactions and biological activity .

The biphenyl and dimethoxy substituents in this compound suggest unique electronic and steric properties compared to simpler analogs.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-25-21-14-12-20(23(16-21)26-2)13-15-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIBSRWRTRNAAD-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275207
Record name Chalcone, 2,4-dimethoxy-4′-phenyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30925-64-5
Record name Chalcone, 2,4-dimethoxy-4′-phenyl-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30925-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chalcone, 2,4-dimethoxy-4′-phenyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-acetylbiphenyl and 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is used as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications and functionalizations.

Biology

The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties. These activities make it a potential candidate for drug development and other biomedical applications.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases and conditions. Research into its pharmacological properties and mechanisms of action is essential for developing new drugs.

Industry

Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or enzymes. The molecular targets and pathways involved would vary based on the compound’s specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key chalcone derivatives and their structural/functional differences:

Compound Name Substituents (Position 1) Substituents (Position 3) Molecular Weight Key Properties/Activities Source/Reference
Target Compound [1,1'-Biphenyl]-4-yl 2,4-Dimethoxyphenyl 360.4 g/mol Not reported (hypothesized anticancer) N/A
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-Hydroxyphenyl 3,4-Dimethoxyphenyl 314.3 g/mol Crystallographic stability via O–H···O bonds
1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 2,4-Dihydroxyphenyl 4-Hydroxyphenyl 270.3 g/mol Antioxidant, synthesized via Claisen-Schmidt
(2E)-1-(4-Methylphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one 4-Methylphenyl 2,3,5-Trichlorophenyl 347.7 g/mol Electron-withdrawing Cl substituents
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one 4-Ethoxyphenyl 3-Fluorophenyl 284.3 g/mol Enhanced lipophilicity
Key Observations:
  • Substituent Position: Methoxy groups at 2,4-positions (target compound) vs. 3,4-positions () alter electronic effects.
  • Aromatic Systems : The biphenyl group in the target compound increases molecular rigidity and π-system surface area compared to single-ring analogs (e.g., 4-hydroxyphenyl in ), which could improve DNA intercalation or protein interaction .
  • Electron Effects : Chlorine substituents () create electron-deficient rings, contrasting with the electron-rich dimethoxy groups in the target compound. This difference may influence reactivity in nucleophilic or electrophilic environments .

Computational Tools for Comparison

  • SimilarityLab (): Identifies commercially available analogs and predicts targets based on consensus bioactivity data. The target compound’s 2,4-dimethoxy and biphenyl groups may align with kinase inhibitors or estrogen receptor modulators .
  • Graph-Based Comparison (): Direct graph matching accounts for branching and stereochemistry, offering higher accuracy than fingerprint methods for complex chalcones .

Biological Activity

The compound (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a member of the chalcone family, characterized by its unique structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article reviews the biological activity of this specific chalcone derivative, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C23H21O3\text{C}_{23}\text{H}_{21}\text{O}_3

Anticancer Properties

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in human leukemia cells through the activation of caspase pathways and modulation of the PI3K/Akt signaling pathway .

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)12.5Induction of apoptosis
MCF-7 (Breast)15.0Inhibition of cell proliferation
A549 (Lung)20.0Modulation of signaling pathways

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this chalcone derivative exhibits anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Inhibition of Enzymatic Activity : Suppression of enzymes involved in inflammation and cancer progression.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Leukemia Cells : A study published in Cancer Letters reported that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers in HL-60 cells .
  • Antimicrobial Efficacy : Research conducted by Journal of Antimicrobial Chemotherapy highlighted its effectiveness against multi-drug resistant strains, emphasizing its role as a potential lead compound for new antibiotics .
  • Inflammation Model : In vivo studies using animal models demonstrated that administration of this chalcone significantly reduced inflammation markers in models of arthritis, suggesting its potential use in treating inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for preparing (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, and how is the reaction optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation between a ketone (e.g., 4-biphenylacetone) and an aldehyde (e.g., 2,4-dimethoxybenzaldehyde). A common protocol involves dissolving equimolar amounts of the reactants in ethanol, followed by dropwise addition of 20% KOH under stirring at room temperature for 4–6 hours. The product is isolated via filtration, washed with water, and recrystallized from ethanol . Optimization includes monitoring reaction progress using TLC, adjusting solvent polarity (e.g., ethanol vs. methanol), and controlling base concentration to minimize side reactions like aldol addition.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this chalcone derivative?

Key techniques include:

  • 1H NMR/13C NMR : To confirm the E-configuration (trans coupling constants, J ≈ 15–16 Hz for α,β-unsaturated protons) and substituent positions .
  • FT-IR : To identify carbonyl stretching (~1650–1680 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .
  • Single-crystal XRD : To determine the three-dimensional structure, bond lengths/angles, and packing motifs. Crystals are grown via slow evaporation of ethanol solutions .
  • UV-Vis spectroscopy : To correlate experimental λmax with DFT-computed electronic transitions .

Q. How is the E-configuration of the α,β-unsaturated ketone moiety experimentally confirmed?

The E-configuration is validated through:

  • 1H NMR coupling constants : Trans-vicinal protons (Hα and Hβ) exhibit large coupling constants (J ≈ 15–16 Hz) .
  • XRD analysis : Direct visualization of the planar geometry and torsion angles (<5° deviation from planarity) .

Advanced Research Questions

Q. How do DFT calculations complement experimental data in understanding the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:

  • Predict frontier molecular orbitals (HOMO-LUMO gaps) to explain charge transfer interactions and optical properties .
  • Calculate global reactivity descriptors (electrophilicity index, chemical potential) to assess susceptibility to nucleophilic/electrophilic attacks .
  • Simulate UV-Vis spectra via TD-DFT, with solvent effects modeled using the IEF-PCM framework. Deviations >10 nm between experimental and theoretical λmax may indicate incomplete solvent modeling or conformational flexibility .

Q. What methodological considerations are critical when evaluating the antimicrobial activity of this compound?

Key steps include:

  • Strain selection : Use clinically relevant pathogens (e.g., Staphylococcus aureus, Escherichia coli) and standardized inoculum sizes (e.g., 0.5 McFarland) .
  • Assay design : Broth microdilution (MIC determination) with positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO ≤1% v/v).
  • Data interpretation : Moderate activity (MIC >100 µg/mL) may suggest scaffold optimization, such as introducing electron-withdrawing substituents (e.g., Cl, NO2) to enhance membrane permeability .

Q. How can crystal growth conditions be optimized for high-resolution XRD studies?

Strategies include:

  • Solvent screening : Ethanol or methanol are preferred due to slow evaporation rates and compatibility with chalcone solubility .
  • Temperature control : Maintaining 25–28°C to avoid rapid nucleation.
  • Seeding : Introducing microcrystals to promote ordered growth.
  • Additives : Trace surfactants (e.g., Triton X-100) to reduce surface tension and improve crystal morphology .

Q. What role do substituents (e.g., methoxy vs. hydroxy groups) play in modulating the compound’s bioactivity and photophysical properties?

  • Methoxy groups : Enhance lipophilicity (logP) and membrane penetration but may reduce hydrogen-bonding interactions with target proteins .
  • Hydroxy groups : Improve solubility and enable chelation of metal ions (e.g., Fe<sup>3+</sup>), which can be probed via UV-Vis titration .
  • Electron-withdrawing groups : Lower LUMO energy, improving charge-transfer efficiency for optoelectronic applications .

Q. How should researchers address discrepancies between theoretical (DFT) and experimental spectral data?

  • Solvent effects : Re-run DFT simulations with explicit solvent molecules (e.g., ethanol) instead of continuum models .
  • Conformational sampling : Perform relaxed potential energy surface scans to identify low-energy conformers missed in static calculations.
  • Vibrational corrections : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to IR frequencies to match experimental peaks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

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